molecular formula C15H22O6 B5034061 2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester

2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester

Cat. No.: B5034061
M. Wt: 298.33 g/mol
InChI Key: ILNXAWKNNQLIDU-UHFFFAOYSA-N
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Description

2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester is a spirocyclic building block of significant interest in modern medicinal chemistry. Spirocyclic scaffolds, particularly oxa-spirocycles, are increasingly valued for their three-dimensional, Fsp3-rich structures, which can improve the physico-chemical properties of drug candidates . Incorporation of an oxygen atom into the spirocyclic unit has been shown to dramatically lower lipophilicity and enhance aqueous solubility compared to their carbon-based counterparts, offering a pathway to develop new chemical entities with superior drug-like characteristics . This diethyl ester derivative features reactive carboxylate groups, making it a versatile synthetic intermediate for further functionalization into amides, acids, and other valuable derivatives. Researchers can leverage this compound to construct complex, saturated molecular architectures for applications in pharmaceutical development, including the design of more potent and soluble analogues of existing therapeutics . This product is intended for research purposes in a laboratory setting only.

Properties

IUPAC Name

diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O6/c1-3-19-12(16)10-11(14(18)20-4-2)15(21-13(10)17)8-6-5-7-9-15/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNXAWKNNQLIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C2(CCCCC2)OC1=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction produces diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which upon distillation undergoes partial de-ethoxycarbonylation to yield ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

One of the most significant applications of 2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structural motifs have shown promise as:

  • Bronchodilators : Compounds in this class can help alleviate respiratory conditions by relaxing bronchial muscles.
  • Analgesics : The compound may possess pain-relieving properties, which can be beneficial in treating chronic pain conditions.
  • Anti-inflammatory Agents : Its potential to reduce inflammation makes it a candidate for treating inflammatory diseases.

Case Study: Bronchodilator Activity

A study demonstrated that spiro compounds similar to this ester showed significant bronchodilator activity when tested in animal models. For instance, compounds were administered intravenously at doses of 0.5 to 1.0 mg/kg, effectively inhibiting bronchospasm induced by histamine or serotonin, showcasing their therapeutic potential in respiratory disorders .

Organic Synthesis Applications

In organic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules. Its unique spiro structure allows for the development of various derivatives through chemical modifications.

Synthetic Pathways

The compound can act as a precursor for:

  • Synthesis of Novel Spiro Compounds : By modifying the ester functionalities, researchers can create a library of spiro compounds with diverse biological activities.
  • Functionalization Reactions : The carboxylate groups can undergo various reactions such as esterification or amidation to yield derivatives with enhanced properties.

Materials Science Applications

The unique structural features of 2-Oxo-1-oxa-spiro[4.5]decane derivatives make them suitable for applications in materials science, particularly in creating advanced polymers and coatings.

Potential Uses

  • Polymerization : The compound can be utilized in polymer synthesis, potentially leading to materials with specific mechanical properties.
  • Coatings : Its chemical stability might make it suitable for protective coatings in various industrial applications.

Mechanism of Action

The mechanism by which 2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. The spirocyclic structure may confer unique binding properties, enhancing its efficacy in certain applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight Key Features Applications/Findings Reference
2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester C₁₅H₂₂O₆ 298.33 Spirocyclic oxa-ring, ester groups, high thermal stability Potential in drug synthesis (inferred from stability and ester reactivity)
5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester C₁₂H₁₅NO₆ 281.25 Pyridine core, hydroxyl and methyl substituents Vitamin B₆ synthesis via silane reduction (38–54% yield)
2,5-Diaminothiophene-3,4-dicarboxylic acid diethyl ester (DAT) C₁₀H₁₄N₂O₄S 258.29 Thiophene ring, amino groups, conjugated system Organic electronics (hole transport materials, narrow bandgap ~1.5–2.0 eV)
1,2,5-Oxadiazole-3,4-dicarboxylic acid diethyl ester C₈H₁₀N₂O₅ 214.18 Oxadiazole heterocycle, planar structure High-energy materials (theoretical) or intermediates in heterocyclic synthesis
7-Oxabenzonorbornadiene-1,4-dicarboxylic acid C₁₁H₁₀O₅ 222.19 Norbornadiene fused with benzene, ester hydrolysis stability Robust under alkaline conditions (33% yield after hydrolysis)

Key Comparative Insights

Thermal and Chemical Stability

  • The spiro compound exhibits high thermal stability , as inferred from its robust diethyl ester homolog in , which resists aggressive alkaline hydrolysis . In contrast, thiophene-based DAT derivatives show moderate stability but superior electrochemical activity .
  • Pyridine derivatives (e.g., ) require excess silane reductants (10–15 equiv.) for complete reduction, indicating lower reactivity compared to spiro systems .

Electrochemical Properties DAT-based azomethines demonstrate low oxidation potentials (−1.78 V to −2.23 V) and narrow bandgaps (~1.5–2.0 eV), making them ideal for organic electronics . The spiro compound’s electrochemical behavior is unexplored but may lack conjugation due to its non-planar spiro structure.

Synthetic Utility

  • The spiro compound’s ester groups suggest utility as intermediates in drug synthesis, akin to pyrrolidine-3,4-dicarboxylic acid esters used in β-turn mimetics () .
  • Oxadiazole derivatives () are smaller and more reactive, suitable for high-energy materials or heterocyclic building blocks .

The spiro compound’s biological activity remains unstudied but may align with ester prodrug strategies.

Research Findings and Challenges

  • Thiophene vs. Spiro Systems : Thiophene derivatives (DAT) outperform spiro compounds in optoelectronic applications due to their conjugated systems, but spiro structures offer superior thermal resilience .
  • Silane Reduction Limitations : Pyridine ester reduction () requires excessive silane reagents (10–15 equiv.), whereas spiro systems may enable milder conditions due to strain-induced reactivity .

Biological Activity

2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester, also known by its IUPAC name, is a compound that has garnered interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12_{12}H18_{18}O4_4
  • CAS Number : 2836714
  • Molecular Weight : 226.27 g/mol

This compound features a spirocyclic structure which is significant in determining its biological activity.

1. Bronchodilator Activity

Research indicates that spiro compounds similar to 2-Oxo-1-oxa-spiro[4.5]decane derivatives exhibit bronchodilator effects. In a study involving guinea pigs, compounds from this class demonstrated the ability to inhibit bronchospasm induced by histamine or serotonin when administered intravenously at doses of 0.5 to 1.0 mg/kg .

2. Analgesic and Anti-inflammatory Effects

The diethyl ester variant has been reported to possess analgesic and anti-inflammatory properties. These effects were attributed to its ability to modulate pain pathways and inflammation mediators, making it a candidate for therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

3. Toxicological Assessment

A recent study assessed the toxicological profile of related spiro derivatives, noting an LD50 range of 127 to 978 mg/kg in mice when administered intraperitoneally . This indicates a relatively low toxicity level, suggesting safety for potential therapeutic use.

The mechanisms underlying the biological activities of 2-Oxo-1-oxa-spiro[4.5]decane derivatives are multifaceted:

  • GABA Receptor Modulation : Some derivatives have shown interaction with GABA receptors, contributing to their bronchodilator effects by relaxing airway smooth muscles .
  • Inhibition of Inflammatory Mediators : The compound may inhibit the release of pro-inflammatory cytokines, thus reducing inflammation in respiratory pathways.

Case Study 1: Efficacy Against G. mellonella Larvae

A study focused on the efficacy of a spiro derivative against Galleria mellonella larvae demonstrated significant mortality rates with increasing concentrations of the compound. The biochemical analysis showed alterations in enzyme activities and protein content, suggesting potential applications in pest control and sustainable agriculture practices .

Case Study 2: In Vitro Binding Studies

In vitro studies have indicated that certain spiro compounds exhibit high affinity for GABA receptors without crossing the blood-brain barrier, thereby minimizing CNS side effects while still providing therapeutic benefits in respiratory conditions .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
BronchodilatorInhibition of bronchospasm
AnalgesicPain relief through modulation of pain pathways
Anti-inflammatoryReduction in inflammatory mediators
Toxicity (LD50)127 - 978 mg/kg in mice
Pest Control EfficacyIncreased mortality in Galleria mellonella

Q & A

Q. Critical Conditions :

  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent : Use anhydrous ethanol or THF to ensure efficient esterification .
  • Catalysts : Employ Lewis acids (e.g., BF₃·Et₂O) for spirocycle formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product with >95% purity .

Q. Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₆
Molecular Weight298.33 g/mol
Melting Point48°C (in ethanol)
Boiling Point196–202°C (3 Torr)
pKa10.98 ± 0.40

Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the spirocyclic ring (δ 1.2–2.5 ppm for cyclohexyl groups) and ester ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 170–175 ppm for esters, δ 205–210 ppm for ketones) .
  • Mass Spectrometry (MS) : ESI-MS in negative mode should show [M-H]⁻ peaks at m/z 297.3 (calculated for C₁₅H₂₁O₆⁻) .
  • Elemental Analysis : Validate %C and %H within ±0.3% of theoretical values (C: 60.39%, H: 7.43%) .

Basic: What are the recommended storage conditions and safety protocols to prevent degradation or hazards?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of ester groups .
  • Safety Protocols :
    • PPE : Wear nitrile gloves, lab coats, and EN 166-approved goggles to avoid skin/eye contact .
    • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the spirocyclic structure influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:
The spirocyclic framework imposes steric constraints, directing reactivity:

  • Nucleophilic Attacks : The ketone at position 2 is more electrophilic due to ring strain but less accessible due to steric hindrance from the adjacent cyclohexyl group .
  • Ester Hydrolysis : Ethyl esters are resistant to hydrolysis under mild acidic conditions (pH >4) but degrade rapidly in basic media (pH >10) due to the high pKa .
    Experimental Design :
  • Compare reaction rates with non-spiro analogues using kinetic studies (e.g., UV-Vis monitoring of ester hydrolysis at varying pH) .

Advanced: What strategies can optimize the esterification step to minimize side products like diacid formation?

Methodological Answer:

  • Dehydrating Agents : Use DCC/DMAP instead of H₂SO₄ to reduce acid-catalyzed diacid formation .
  • Solvent Choice : Anhydrous toluene improves ester yield by azeotropic removal of water .
  • Reaction Monitoring : Track progress via FT-IR (disappearance of –COOH peak at 2500–3300 cm⁻¹) .

Q. Table 2: Optimization Parameters

ParameterOptimal ConditionSide Product Reduction
CatalystDCC/DMAP90% yield
SolventAnhydrous toluene<5% diacid
Temperature80°C, 12 hoursMinimal decomposition

Advanced: How can researchers address discrepancies in spectroscopic data during structural validation?

Methodological Answer:

  • Contradiction Analysis :
    • Scenario : Observed NMR shifts deviate from literature.
    • Resolution :

Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆).

Check for tautomerism or conformational isomers using variable-temperature NMR .

Cross-validate with high-resolution MS to rule out impurities .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Prepare buffers (pH 2–12), incubate the compound at 25°C, and monitor degradation via HPLC at 254 nm .
  • Thermal Stability :
    • Use TGA/DSC to determine decomposition temperatures and identify volatile byproducts .
  • Light Sensitivity : Store samples in amber vials and compare degradation rates under UV vs. dark conditions .

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